3-(2,3,4-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde is a compound characterized by its unique pyrazole ring structure, which is substituted with a 2,3,4-trimethoxyphenyl group and an aldehyde functional group at the 4-position. The presence of multiple methoxy groups enhances its lipophilicity and potential biological activity. This compound is of interest due to its structural complexity and the diverse applications it may have in medicinal chemistry and organic synthesis.
Research indicates that pyrazole derivatives, including 3-(2,3,4-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde, exhibit a range of biological activities. These compounds have been studied for their potential antitumor properties, with some derivatives showing significant cytotoxic effects against various cancer cell lines. The presence of methoxy groups is believed to enhance these biological effects by influencing the compound's interaction with biological targets.
The synthesis of 3-(2,3,4-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde can be achieved through several methods:
The specific conditions for these reactions typically include controlled temperatures and specific solvent environments to optimize yields and purity.
3-(2,3,4-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde has potential applications in:
Studies have indicated that this compound interacts with various biological targets. For instance, molecular docking studies have shown that it can bind effectively to proteins involved in cancer pathways. These interactions are crucial for understanding how the compound may exert its biological effects and for guiding further drug development efforts.
Several compounds share structural similarities with 3-(2,3,4-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde. Here are some notable examples:
The uniqueness of 3-(2,3,4-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde lies in its specific arrangement of methoxy groups on the aromatic ring, which significantly influences its solubility and interaction with biological targets compared to other pyrazole derivatives. This structural feature may enhance its pharmacological profile and applicability in therapeutic contexts.
3-(2,3,4-Trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS: 1441053-80-0) is a pyrazole derivative characterized by a carbaldehyde group at position 4 and a 2,3,4-trimethoxyphenyl substituent at position 3. Its molecular formula is $$ \text{C}{13}\text{H}{14}\text{N}{2}\text{O}{4} $$, with a molecular weight of 262.26 g/mol. The compound’s structure combines a planar pyrazole ring with electron-rich methoxy groups, which influence its reactivity and intermolecular interactions (Figure 1).
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 3-(2,3,4-Trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde | $$ \text{C}{13}\text{H}{14}\text{N}{2}\text{O}{4} $$ | 262.26 | 2,3,4-Trimethoxyphenyl, carbaldehyde |
| 1-Methyl-3-(3,4,5-trimethoxyphenyl)pyrazole | $$ \text{C}{13}\text{H}{16}\text{N}{2}\text{O}{3} $$ | 248.28 | 3,4,5-Trimethoxyphenyl, methyl |
| 1-Phenyl-3-(3,4,5-trimethoxyphenyl)pyrazole-4-carbaldehyde | $$ \text{C}{19}\text{H}{18}\text{N}{2}\text{O}{4} $$ | 338.40 | Phenyl, 3,4,5-trimethoxyphenyl, carbaldehyde |
The carbaldehyde group ($$-\text{CHO}$$) at position 4 enhances electrophilicity, enabling nucleophilic additions and condensations, while the methoxy groups ($$-\text{OCH}_3$$) contribute to steric hindrance and electronic effects.
Pyrazoles have been studied since the late 19th century, but the incorporation of methoxy and carbaldehyde functionalities gained traction in the 2000s with the rise of targeted drug design. The trimethoxyphenyl moiety, in particular, mimics colchicine’s structure, attracting interest in anticancer agent development. Early syntheses focused on hydrazone intermediates, but modern methods like the Vilsmeier-Haack reaction improved yields and selectivity for carbaldehyde derivatives.